molecular formula C19H24N2O5 B015241 (2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate CAS No. 334616-48-7

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate

Cat. No. B015241
M. Wt: 360.4 g/mol
InChI Key: JRMHGRWWBXTZOR-UHFFFAOYSA-N
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Description

Research in the field of organic synthesis often explores the development of novel compounds with potential applications in materials science, pharmaceuticals, and biochemistry. Compounds like “(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate” fall within this scope, with studies typically focusing on their synthesis, molecular structure, and various properties.

Synthesis Analysis

The synthesis of related compounds often involves intricate pathways that can include cyclization reactions, intramolecular interactions, and the use of specific catalysts to achieve desired molecular architectures. For example, the synthesis of some copper(II)-chelating (dialkylamino)pyridine amphiphiles was achieved through complex formation with Cu(II) ions, demonstrating esterolytic capacities under micellar conditions (Bhattacharya, Snehalatha, & George, 1998).

Molecular Structure Analysis

The analysis of molecular structure is pivotal in understanding the reactivity and properties of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are commonly employed. For instance, the molecular and crystal structures of certain pyridine-2,6-bis(oxazoline) derivatives were elucidated to assess their suitability as catalysts in enantioselective reactions, showcasing the importance of structural analysis in developing efficient catalysts (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).

Chemical Reactions and Properties

Chemical reactivity and properties of such compounds can vary widely, depending on their molecular structure. Studies often explore how structural modifications impact reactivity towards various types of chemical reactions. For instance, the development of novel fluorescent cross-links derived from glycolaldehyde and glyoxal highlighted the role of structural elements in determining reactivity and potential applications in studying advanced glycation end products (Rau & Glomb, 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and optical properties, are critical for the practical application of these compounds. Research often focuses on optimizing these properties for specific uses. For example, novel polyimides derived from aromatic diamine monomers showcased good solubility and thermal stability, indicating their potential in high-performance polymer applications (Guan, Wang, Song, Dang, Chen, Zhou, & Zhao, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for the development of new materials and pharmaceuticals. Studies exploring the synthesis of hexahydroazocino[4,3-b]indoles and related compounds provide insights into the chemical versatility and potential applications of these molecules (Street, Harris, Bishop, Heatley, Beddoes, Mills, & Joule, 1987).

Safety And Hazards

The safety profile of this compound has been studied in the context of its use as an anticonvulsant. It has shown an acceptable safety profile4. However, like all chemicals, it should be handled with care, following appropriate safety guidelines.


Future Directions

The compound has shown promising results in preclinical studies, particularly for its anticonvulsant properties4. Future research will likely focus on further understanding its mechanism of action and optimizing its synthesis for potential therapeutic applications.


Please note that this information is based on the available literature and may not be fully comprehensive. Always consult with a qualified professional or refer to the primary literature for the most accurate and up-to-date information.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMHGRWWBXTZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398831
Record name (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate

CAS RN

334616-48-7
Record name 2,5-Dioxo-1-pyrrolidinyl 6-[(1-oxo-3-phenylpropyl)amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334616-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Disuccinimidyl carbonate (155 mg, 604 μmoles) was added to a solution of 31 (159 mg, 604 μmoles) and pyridine (97.7 μL, 1.21 mmoles) in acetonitrile (1 mL). The reaction mixture was stirred at room temperature for 2.5 h, during which the solution became clear and evolved gas. The solution was added to ethyl acetate (5 mL), washed with 1 N HCl (2×1 mL) and saturated aqueous NaHCO3 (2×1 mL), dried over MgSO4, and concentrated in vacuo to yield a colorless oil (156 mg, 433 μmoles, 72%). LRMS: not performed. 1H NMR: spectrum is consistent with the predicted structure.
Quantity
155 mg
Type
reactant
Reaction Step One
Name
31
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
97.7 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Yield
72%

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